molecular formula C23H36N8O6 B14763474 (2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Cat. No.: B14763474
M. Wt: 520.6 g/mol
InChI Key: BDMOXMNQSIHXBI-UHFFFAOYSA-N
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Description

Azido-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The compound consists of a polyethylene glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) group. The azido group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-Val-Cit-PAB-OH typically involves multiple steps:

    Dipeptide Formation: The Val-Cit dipeptide is synthesized through standard peptide coupling reactions.

    Azidation: The azido group is introduced via nucleophilic substitution reactions.

    PAB Attachment: The para-aminobenzyl group is attached through amide bond formation.

Industrial Production Methods

Industrial production of Azido-PEG1-Val-Cit-PAB-OH follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Val-Cit-PAB-OH undergoes various chemical reactions:

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions.

    Cathepsin B: Enzyme for specific cleavage of the Val-Cit dipeptide.

    Acidic Conditions: For deprotection of the Boc group.

Major Products Formed

Scientific Research Applications

Azido-PEG1-Val-Cit-PAB-OH has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG1-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within the lysosome. The azido group enables click chemistry for bioconjugation, while the PEG unit enhances solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG1-Val-Cit-PAB-OH is unique due to its combination of a cleavable dipeptide, an azido group for click chemistry, and a PEG unit for enhanced solubility. This makes it highly versatile for various bioconjugation and drug delivery applications .

Properties

Molecular Formula

C23H36N8O6

Molecular Weight

520.6 g/mol

IUPAC Name

2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)

InChI Key

BDMOXMNQSIHXBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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